Quinuclidine-3-carboxylic acid hydrochloride

Descripción

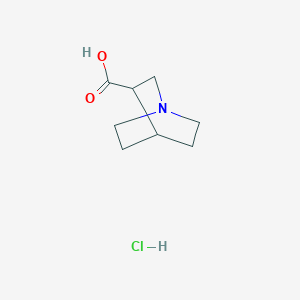

Quinuclidine-3-carboxylic acid hydrochloride (CAS 6238-34-2) is a bicyclic organic compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . It features a quinuclidine core (a 1-azabicyclo[2.2.2]octane system) substituted with a carboxylic acid group at the 3-position, which is protonated as a hydrochloride salt. This structure confers unique physicochemical properties, including high solubility in polar solvents and stability under inert storage conditions .

The compound is primarily used in pharmaceutical research as a chiral building block for synthesizing bioactive molecules, particularly in neurological and metabolic disorder studies. Its carboxylic acid moiety enables facile coupling reactions in solid-phase synthesis and derivatization . Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating proper personal protective equipment (PPE) during handling .

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHNHXQYRPDFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506436 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-34-2 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyanohydrin Synthesis from Quinuclidin-3-One

The reaction of quinuclidin-3-one hydrochloride with sodium cyanide in aqueous media forms 3-cyano-3-hydroxyquinuclidine (cyanohydrin) with a 97% yield. Key parameters include:

Esterification and Dehydration

The cyanohydrin intermediate undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂), forming quinuclidine-3-hydroxy-3-carboxylic acid methyl ester. Dehydration with SOCl₂ yields the α,β-unsaturated ester:

$$

\text{Cyanohydrin} + \text{SOCl}_2 \rightarrow \text{Quinuclidine-3-carboxylic acid methyl ester}

$$

Catalyst : Thionyl chloride enables both esterification and dehydration.

Hydrogenation and Reduction

The unsaturated ester is hydrogenated using Raney nickel under H₂ pressure to saturate the double bond. Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the ester to the alcohol, which is oxidized to the carboxylic acid. Final treatment with HCl yields the hydrochloride salt.

Yield : 9.5% (platinum oxide catalyst) vs. 68–80% (Raney nickel).

Esterification-Cyclization via Piperidine Derivatives

Starting Material: 4-Piperidinecarboxylic Acid

Industrial routes begin with 4-piperidinecarboxylic acid, which undergoes:

Dieckmann Cyclization and Decarboxylation

Intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide) forms the quinuclidone ring. Hydrolysis and decarboxylation at 110°C yield quinuclidine-3-carboxylic acid:

$$

\text{Dieckmann product} \xrightarrow{\text{H}_2\text{O}} \text{Quinuclidine-3-carboxylic acid}

$$

Key Conditions :

- Base : Sodium ethoxide or potassium tert-butoxide.

- Solvent : Toluene or ethylene glycol.

- Yield : 64–80% after purification.

Direct Carboxylation of Quinuclidine Derivatives

Carboxylation with Carbon Dioxide

Quinuclidine reacts with CO₂ under high pressure in the presence of NaOH to form quinuclidine-3-carboxylic acid. This method is less common due to moderate yields (50–60%) and requires specialized equipment.

Oxidation of 3-Hydroxymethylquinuclidine

3-Hydroxymethylquinuclidine is oxidized using KMnO₄ or CrO₃ in acidic conditions. The resulting acid is treated with HCl to form the hydrochloride:

$$

\text{3-Hydroxymethylquinuclidine} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{Quinuclidine-3-carboxylic acid}

$$

Challenges : Over-oxidation risks and low selectivity.

Hydrochloride Salt Formation

Direct Acid Treatment

The free base of quinuclidine-3-carboxylic acid is dissolved in ethanol or acetone, and HCl gas is bubbled through the solution. Crystallization at 0°C yields the hydrochloride.

Purity : >99% after recrystallization from acetone.

In Situ Salt Formation

In methods using aqueous HCl (e.g., hydrolysis steps), the hydrochloride salt precipitates directly. For example, decarboxylation reactions in HCl media avoid separate neutralization steps.

Comparative Analysis of Methods

Industrial-Scale Optimization

Solvent and Catalyst Selection

Purification Techniques

- Recrystallization : Acetone or ethyl acetate recrystallization achieves >99% purity.

- Column Chromatography : Used for intermediates like quinuclidone.

Challenges and Innovations

Byproduct Formation

Dehydration steps risk forming α,β-unsaturated esters, requiring precise temperature control. Modern approaches use flow reactors to minimize side reactions.

Green Chemistry Advances

Recent patents highlight replacing SOCl₂ with ionic liquids or biocatalysts for esterification, reducing hazardous waste.

Análisis De Reacciones Químicas

Types of Reactions: Quinuclidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinuclidine-3-carboxylic acid.

Reduction: Reduction reactions can convert it into quinuclidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinuclidine-3-carboxylic acid.

Reduction: Various quinuclidine derivatives.

Substitution: Substituted quinuclidine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Quinuclidine-3-carboxylic acid hydrochloride has been identified as a valuable compound in the development of pharmaceuticals due to its diverse biological activities:

- Antimicrobial Properties : Research indicates that quinuclidine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics. For instance, certain derivatives have shown effectiveness against various bacterial strains, which can be crucial in addressing antibiotic resistance issues .

- Neurological Disorders : Compounds derived from quinuclidine have been explored for their potential in treating neurological disorders. They may act as antagonists to neuropeptides like substance P, which is involved in pain transmission and inflammatory responses. This makes them potential candidates for treating conditions such as migraines, anxiety, and depression .

- Respiratory Disorders : Certain quinuclidine derivatives are being studied for their efficacy in treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma. These compounds may function as antimuscarinic agents, providing relief from bronchial hyperreactivity and improving lung function .

- Gastrointestinal Disorders : Quinuclidine derivatives have also been investigated for their role in managing gastrointestinal disorders such as irritable bowel syndrome and spastic colitis. Their ability to modulate neurotransmitter activity can help alleviate symptoms associated with these conditions .

Synthesis Methodologies

The synthesis of this compound involves several chemical processes:

- Hydrogenation Processes : One common method includes the hydrogenation of quinuclidinone to form quinuclidine derivatives. This process can be optimized using various catalysts to enhance yield and purity .

- Esterification Reactions : Quinuclidine-3-carboxylic acid can be converted into its methyl ester form through esterification reactions, further expanding its utility in pharmaceutical formulations .

- Anilide Formation : The formation of anilides from quinuclidine derivatives has been documented, which enhances the pharmacological profile of these compounds by improving their solubility and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study focusing on the anti-cancer properties of quinuclidinone derivatives demonstrated significant cytotoxicity against lung cancer cells. The research utilized assays such as MTT and DNA fragmentation studies to confirm the induction of apoptosis in treated cells .

- Another investigation revealed that quinuclidine derivatives could effectively antagonize muscarinic receptors, leading to promising results in treating conditions like urinary incontinence and other urological disorders .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Antimicrobial | Antibiotic development | Inhibition of bacterial growth |

| Neurological Disorders | Treatment of migraines, anxiety | Antagonism of substance P |

| Respiratory Disorders | Management of COPD and asthma | Antimuscarinic effects |

| Gastrointestinal Disorders | Treatment of irritable bowel syndrome | Modulation of neurotransmitter activity |

| Cancer Therapy | Induction of apoptosis in cancer cells | Cytotoxicity through various biochemical pathways |

Mecanismo De Acción

The mechanism by which quinuclidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparación Con Compuestos Similares

Key Comparative Insights

Functional Group Influence: The carboxylic acid group in this compound enhances its reactivity in coupling reactions compared to quinuclidine hydrochloride, which lacks this functional group . 3-Quinuclidinone hydrochloride (ketone derivative) is less reactive in nucleophilic substitutions but serves as a precursor for alkaloid synthesis .

Positional Isomerism :

- Quinuclidine-4-carboxylic acid hydrochloride (CAS 40117-63-3) is a positional isomer of the 3-carboxylic acid derivative. This subtle structural difference can alter binding affinities in biological systems, making it valuable for structure-activity relationship (SAR) studies .

Safety Profiles: Compounds with amino groups (e.g., 3-aminoquinuclidine dihydrochloride) often exhibit higher bioavailability but require caution due to insufficient toxicological data . 3-Quinuclidinone hydrochloride demands stricter PPE (e.g., respirators) compared to the carboxylic acid derivative, reflecting higher volatility or dust formation risks .

Synthetic Utility :

- The ester derivative (methyl quinuclidine-3-carboxylate hydrochloride) is a protected form of the carboxylic acid, enabling controlled hydrolysis in multi-step syntheses .

Actividad Biológica

Quinuclidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by a quinuclidine core with a carboxylic acid functional group. This structure allows for various chemical modifications, enhancing its versatility in synthetic chemistry and drug development. The presence of the carboxylic acid group facilitates interactions with biological targets, making it an important compound in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its unique bicyclic structure enables it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to significant physiological effects, including antimicrobial and anti-cancer activities.

Antimicrobial Activity

Recent studies have demonstrated that quinuclidine derivatives exhibit potent antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, compounds derived from this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.25 to 4.00 μg/mL against multidrug-resistant pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Quinuclidine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Quinuclidine derivative | 0.25 - 4.00 | Pseudomonas aeruginosa |

| Quinuclidine derivative | 256-fold better than gentamicin | Klebsiella pneumoniae |

Anticancer Activity

Quinuclidine derivatives have also been investigated for their anticancer potential. A study reported that certain synthesized quinuclidinone derivatives exhibited significant cytotoxic effects on lung cancer cells, inducing apoptosis through mechanisms involving DNA fragmentation and nuclear condensation .

Table 2: Cytotoxic Effects of Quinuclidinone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Quinuclidinone derivative | A549 (lung carcinoma) | Varies | Induction of apoptosis |

| Quinuclidinone derivative | L132 (normal lung cells) | Higher IC50 | Minimal damage |

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various quaternary 3-hydroxyiminoquinuclidinium bromides against a panel of antibiotic-susceptible and resistant bacterial strains. The results indicated that these compounds displayed moderate to high potency against tested strains, with mean zones of inhibition ranging from 6.2 ± 1.3 mm to 29.8 ± 1.3 mm .

Study on Anticancer Properties

Another investigation focused on the synthesis of novel quinuclidinone-based amides and esters, which were tested for their cytotoxicity in lung cancer cells. The study concluded that these compounds could selectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, indicating their potential as therapeutic agents .

Q & A

Basic: What are the critical handling and storage protocols for Quinuclidine-3-carboxylic acid hydrochloride to ensure experimental reproducibility?

Answer:

Proper handling requires working in a well-ventilated area with personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact or inhalation of dust . Storage must adhere to inert gas environments, protection from moisture, and segregation from oxidizing agents to prevent decomposition into toxic gases like hydrogen chloride or nitrogen oxides . Long-term storage is discouraged due to potential degradation; users should request updated SDS for aged samples .

Basic: Which analytical techniques are recommended for characterizing this compound in synthetic or purification workflows?

Answer:

High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry is advised for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. When reporting data, ensure alignment with academic standards, including detailed methodology, calibration curves, and error margins .

Advanced: How can researchers address gaps in physicochemical data (e.g., solubility, vapor pressure) for this compound?

Answer:

Experimental determination is essential. For solubility, perform incremental titrations in solvents (water, ethanol, DMSO) under controlled temperatures, recording saturation points. Vapor pressure can be estimated using thermogravimetric analysis (TGA) or computational models like COSMOtherm. Document all conditions (temperature, humidity) to ensure reproducibility .

Advanced: What experimental strategies mitigate risks from incompatibility with oxidizing agents during reaction design?

Answer:

Avoid combining the compound with strong oxidizers (e.g., peroxides, nitrates). If such reactions are necessary, conduct small-scale trials in a fume hood with blast shields. Monitor for exothermic activity or gas evolution using real-time IR spectroscopy or thermal imaging. Include inert quenching agents (e.g., sodium bicarbonate) in protocols to neutralize hazardous byproducts .

Advanced: How should toxicity be assessed when acute toxicity data for this compound is unavailable?

Answer:

Use in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) as preliminary screens. Cross-reference structural analogs (e.g., quinuclidine derivatives) with known toxicological profiles. For in vivo studies, adhere to OECD guidelines, starting with lower doses and monitoring biomarkers (e.g., liver enzymes, respiratory function) .

Basic: What are the best practices for ecological risk assessment when disposing of this compound?

Answer:

Follow EPA and OECD biodegradation guidelines. Perform closed-bottle tests to assess aerobic degradation rates. For aquatic toxicity, use Daphnia magna or algae growth inhibition assays. Dispose of waste via licensed facilities specializing in halogenated organic compounds, and document compliance with CERCLA and SARA regulations .

Advanced: How can stability studies be designed to evaluate shelf-life under varying environmental conditions?

Answer:

Conduct accelerated stability testing at elevated temperatures (40°C, 75% RH) over 1–3 months, analyzing samples weekly via HPLC for degradation products. Compare results with controls stored at recommended conditions (2–8°C, inert atmosphere). Use Arrhenius modeling to extrapolate long-term stability .

Advanced: What methodologies resolve contradictions in literature data regarding this compound’s reactivity?

Answer:

Systematic reproducibility studies are key. Replicate prior experiments under identical conditions (solvent, temperature, catalyst) while controlling variables like trace moisture or oxygen. Use kinetic profiling (e.g., via UV-Vis spectroscopy) to compare reaction rates. Publish negative results to clarify inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.